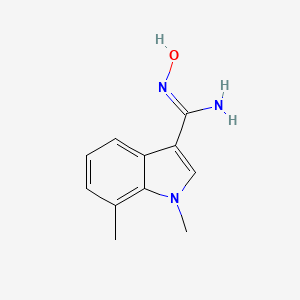
(Difluoroamino)trinitromethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Difluoroamino)trinitromethane is a highly energetic compound known for its unique chemical structure and properties It contains a difluoroamino group and three nitro groups attached to a central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (difluoroamino)trinitromethane typically involves the reaction of polynitroalkanes with difluoroamine. One common method includes the reaction of tetranitromethane with difluoroamine under controlled conditions to yield the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and specific reagents such as metal fluorides (e.g., potassium fluoride and cesium fluoride) to facilitate the substitution reactions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to the specialized nature of the compound and its applications. the principles of large-scale synthesis would involve optimizing the reaction conditions and scaling up the laboratory procedures while ensuring safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (Difluoroamino)trinitromethane undergoes various chemical reactions, including substitution reactions. For example, it reacts with metal fluorides like potassium fluoride and cesium fluoride in DMF to substitute one nitro group with a fluorine atom, forming (difluoroamino)dinitrofluoromethane . Another reaction involves the use of lithium bromide in ethanol or DMF, which results in the formation of bromonitrofluoromethane rather than the expected bromo derivative .
Common Reagents and Conditions:
Metal Fluorides (KF, CsF): Used in DMF to facilitate substitution reactions.
Lithium Bromide (LiBr): Used in ethanol or DMF for specific substitution reactions.
Major Products:
(Difluoroamino)dinitrofluoromethane: Formed by substitution of one nitro group with a fluorine atom.
Bromonitrofluoromethane: Formed by reaction with lithium bromide.
Aplicaciones Científicas De Investigación
(Difluoroamino)trinitromethane has several scientific research applications, particularly in the field of energetic materials. Its high energy content makes it suitable for use in explosives and propellants. The compound’s unique properties also make it a subject of interest in the development of new energetic materials with enhanced stability and performance .
Mecanismo De Acción
The mechanism of action of (difluoroamino)trinitromethane involves its ability to undergo rapid decomposition and release a significant amount of energy. The presence of both difluoroamino and nitro groups contributes to its high reactivity and energy release. The compound’s molecular structure allows for the formation of coordination complexes, which play a crucial role in its chemical behavior . The amphoteric nature of the difluoroamino group enables it to participate in various chemical reactions, leading to the formation of highly energetic intermediates .
Comparación Con Compuestos Similares
- (Difluoroamino)dinitromethane
- (Difluoroamino)nitromethane
- (Difluoroamino)trinitroethane
Comparison: (Difluoroamino)trinitromethane is unique due to the presence of three nitro groups and one difluoroamino group, which contribute to its high energy content and reactivity. Compared to similar compounds like (difluoroamino)dinitromethane and (difluoroamino)nitromethane, this compound exhibits higher stability and energy release due to the additional nitro groups . This makes it particularly valuable in applications requiring high-performance energetic materials.
Propiedades
Número CAS |
157066-33-6 |
|---|---|
Fórmula molecular |
CF2N4O6 |
Peso molecular |
202.03 g/mol |
Nombre IUPAC |
N,N-difluoro-1,1,1-trinitromethanamine |
InChI |
InChI=1S/CF2N4O6/c2-4(3)1(5(8)9,6(10)11)7(12)13 |
Clave InChI |
BYSCXXYPUILHSM-UHFFFAOYSA-N |
SMILES canónico |
C(N(F)F)([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


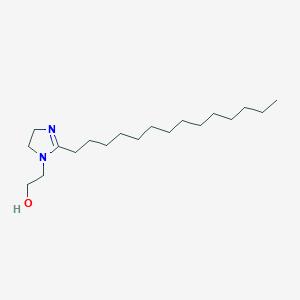
![1-Methylcyclohepta[d]imidazol-1-ium iodide](/img/structure/B14281462.png)
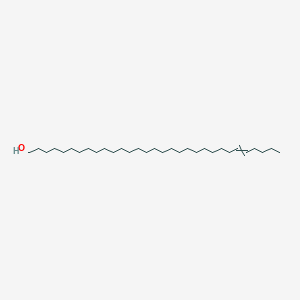

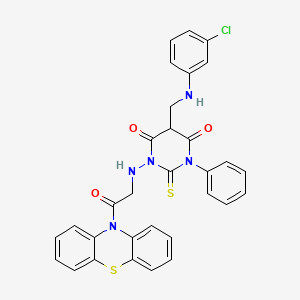
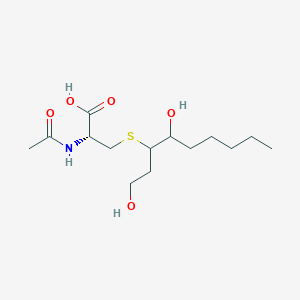
![1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride](/img/structure/B14281495.png)
![2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14281497.png)


![tert-butyl (2S)-2-[(1S,2R)-1-hydroxy-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14281513.png)


